

Managing side effects of ALZ-801 in clinical studies

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Compound of Interest		
Compound Name:	Atl-801	
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ALZ-801 Clinical Studies: Technical Support Center

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in clinical studies of ALZ-801.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of ALZ-801?

A1: ALZ-801 is a prodrug of tramiprosate, which is designed to inhibit the formation of neurotoxic soluble beta-amyloid (Aβ) oligomers.[1][2] The active agent, tramiprosate, acts upstream in the amyloid cascade by binding to Aβ42 monomers.[2][3] This "enveloping" mechanism stabilizes the monomers, preventing their misfolding and subsequent aggregation into toxic oligomers, which are considered a key driver of synaptic dysfunction and neurotoxicity in Alzheimer's disease.[1]

Q2: What is the established dosage of ALZ-801 in pivotal clinical trials?

A2: The dosage used in the Phase 3 APOLLOE4 trial is 265 mg of ALZ-801 administered orally twice daily.

Q3: What are the most frequently reported side effects associated with ALZ-801?



A3: The most common treatment-emergent adverse events are generally mild and transient. These include nausea, vomiting, decreased appetite, and weight decrease. Headaches and dizziness have also been reported.

Q4: Does ALZ-801 carry a risk of Amyloid-Related Imaging Abnormalities (ARIA)?

A4: A significant advantage of ALZ-801 is that it has not been associated with an increased risk of vasogenic edema (ARIA-E) or other forms of ARIA. In the APOLLOE4 Phase 3 trial, the incidence of ARIA-E was the same in both the valiltramiprosate and placebo groups (3.4%).

Data Presentation: Adverse Events in the APOLLOE4 Phase 3 Trial

The following table summarizes the incidence of common treatment-emergent adverse events (TEAEs) in the APOLLOE4 Phase 3 trial.

Adverse Event	ALZ-801 (n=146)	Placebo (n=144)
Nausea	26%	Not Specified
COVID-19	21%	Not Specified
Weight Decrease	14%	Not Specified
Decreased Appetite	10%	Not Specified
Vomiting	10%	Not Specified

The following table details the incidence of Amyloid-Related Imaging Abnormalities (ARIA) in the APOLLOE4 trial.

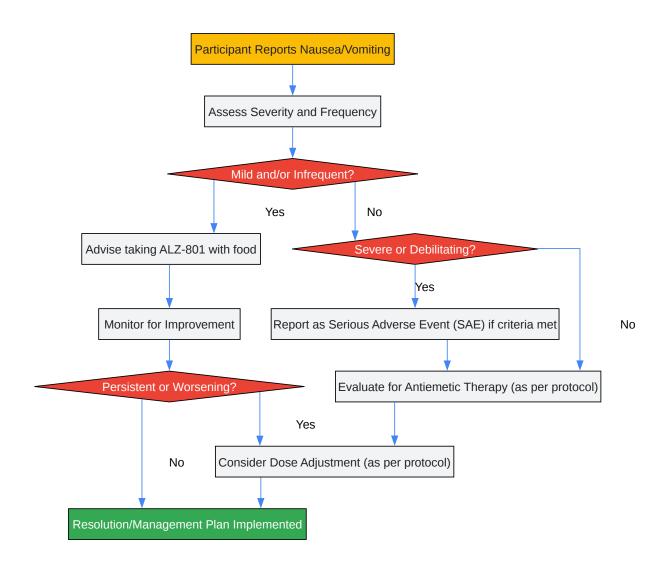
ARIA Type	ALZ-801 (n=149)	Placebo (n=149)
ARIA with Edema (ARIA-E)	3.4%	3.4%
ARIA with Siderosis	5%	6%
ARIA with Microhemorrhages	9%	14%

Troubleshooting Guides Management of Mild to Moderate Nausea and Vomiting

Issue: A clinical trial participant reports experiencing nausea or has had an episode of vomiting after taking ALZ-801.

Troubleshooting Workflow:





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Caption: Workflow for managing nausea and vomiting in clinical trial participants.



Procedural Steps:

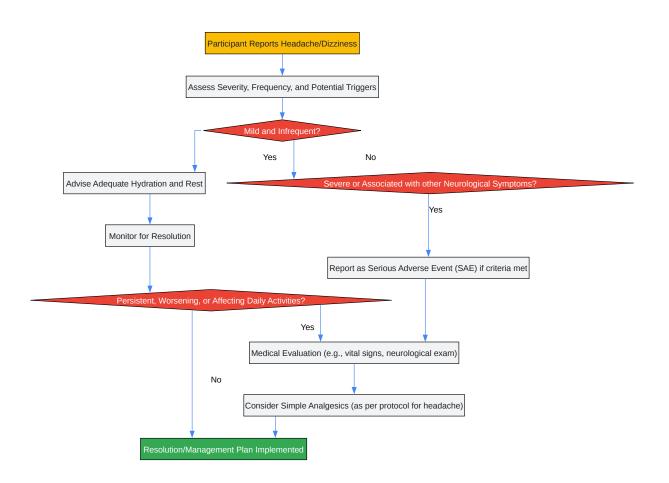
- Initial Assessment: When a participant reports nausea or vomiting, the clinical site staff should assess the severity, frequency, and timing of the events in relation to the administration of ALZ-801.
- Dietary Modification: For mild and infrequent nausea, advise the participant to take ALZ-801 with a light meal or snack.
- Monitoring: The participant should be monitored for improvement. If the symptoms persist or worsen, further action is required.
- Protocol-Specific Guidance: For persistent or more severe symptoms, refer to the clinical trial protocol for guidance on potential dose adjustments or the use of approved antiemetic medications.
- SAE Reporting: If the symptoms are severe, debilitating, or meet the criteria for a Serious Adverse Event (SAE), it must be reported according to the trial's safety monitoring plan.

Management of Headache and Dizziness

Issue: A participant reports experiencing headaches or dizziness.

Troubleshooting Workflow:





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Caption: Workflow for managing headache and dizziness in clinical trial participants.



Procedural Steps:

- Initial Assessment: Document the characteristics of the headache or dizziness, including its severity, duration, and any potential triggers.
- Supportive Care: For mild and infrequent symptoms, advise the participant to ensure adequate hydration and rest.
- Monitoring: Track the participant's symptoms to see if they resolve with simple measures.
- Medical Evaluation: If symptoms are persistent, severe, or accompanied by other neurological signs, a medical evaluation, including vital signs and a neurological examination, should be conducted.
- Symptomatic Treatment: As per the clinical trial protocol, the use of simple analgesics for headaches may be considered.
- Safety Reporting: Any severe or concerning neurological symptoms should be reported in accordance with the trial's safety monitoring guidelines.

Experimental Protocols Safety Monitoring for Amyloid-Related Imaging Abnormalities (ARIA)

Objective: To monitor for the presence of ARIA in participants receiving ALZ-801.

Methodology:

- Imaging Modality: Magnetic Resonance Imaging (MRI) is the standard imaging modality.
- Frequency: In the APOLLOE4 Phase 3 trial, safety MRIs are performed every 26 weeks.
- Recommended MRI Sequences:
 - FLAIR (Fluid-Attenuated Inversion Recovery): To detect vasogenic edema (ARIA-E).



- T2-weighted Gradient Recalled Echo (GRE) or Susceptibility-Weighted Imaging (SWI):* To detect microhemorrhages and superficial siderosis (ARIA-H).
- Image Analysis: All safety MRI scans should be reviewed by a central, qualified neuroradiologist to ensure consistency in the detection and classification of any imaging abnormalities.
- Exclusion Criteria: The APOLLOE4 trial protocol specifies that exclusionary findings on brain MRI at screening would make a participant ineligible.

Signaling Pathways and Mechanisms ALZ-801 Mechanism of Action: Inhibition of Aβ Oligomer Formation



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Caption: Mechanism of ALZ-801 in preventing beta-amyloid oligomer formation.

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